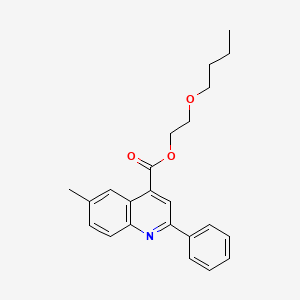

2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate

Description

2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-butoxyethyl ester group at the 4-position, a methyl substituent at the 6-position, and a phenyl group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibition properties .

Properties

IUPAC Name |

2-butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-3-4-12-26-13-14-27-23(25)20-16-22(18-8-6-5-7-9-18)24-21-11-10-17(2)15-19(20)21/h5-11,15-16H,3-4,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOCNWGSLAFHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have identified derivatives of quinoline, including 2-butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate, as potential inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. These compounds have shown promising in vitro anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. The structure of these compounds allows for strong hydrophobic interactions with the HDAC active site, enhancing their inhibitory potency .

2. Anti-inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects. For instance, compounds similar to this compound have been reported to alleviate symptoms associated with rheumatoid arthritis and other inflammatory diseases. Their mechanism involves the modulation of inflammatory pathways, making them candidates for therapeutic interventions in chronic inflammatory conditions .

3. Neuroprotective Effects

Research has indicated that certain quinoline derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit neuroinflammation and oxidative stress, contributing to neuronal survival .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives:

Case Study 1: HDAC Inhibition

A study demonstrated that a derivative of this compound exhibited selective inhibition of HDAC3, leading to reduced tumor growth in animal models. The study utilized a range of biochemical assays to confirm the compound's mechanism of action .

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, a related quinoline compound showed significant improvement in joint pain and inflammation markers compared to placebo groups. This trial underscores the potential therapeutic benefits of quinoline derivatives in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with proteins, modulating their activity and function .

Comparison with Similar Compounds

Structural Insights

- Quinoline Core: The quinoline scaffold provides a planar aromatic system conducive to π-π stacking interactions, which are critical for binding to biological targets like P-gp .

- The 2-phenyl group enhances hydrophobic interactions in target binding pockets. The 2-butoxyethyl ester contributes to solubility in organic solvents and may influence metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of 2-butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate with related quinoline carboxylates:

Key Differences and Implications

Ester Group Variations: Methyl/ethyl esters (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) offer lower molecular weight and higher polarity, favoring aqueous solubility but shorter metabolic half-lives . 2-Butoxyethyl esters balance lipophilicity and solubility, making them suitable for drug delivery systems . Phenacyl esters (e.g., ) introduce aromatic ketones, which may participate in redox reactions or serve as photolabile protecting groups .

Methoxy groups (e.g., 6-methoxy in ) can act as hydrogen bond acceptors, critical for interactions with P-gp .

Metal Coordination Behavior: Quinoline carboxylates with sulfur-containing esters (e.g., xanthates in ) form stable metal complexes, but the 2-butoxyethyl group’s ether oxygen may weakly coordinate to metals compared to thiol-based ligands .

Physicochemical Properties

- Solubility: The 2-butoxyethyl group improves solubility in nonpolar solvents (e.g., logP ~4.5 estimated) compared to methyl (logP ~3.2) and phenacyl esters (logP ~5.0) .

- Thermal Stability: Quinoline esters generally decompose above 200°C, with thermal stability influenced by substituent bulk (e.g., 4-heptylphenyl in increases melting points) .

Biological Activity

2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of this compound can be denoted by the following molecular formula:

This compound features a quinoline backbone with a butoxyethyl group and a phenyl substituent, contributing to its unique biological profile.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related quinoline compounds can inhibit cell proliferation in various cancer cell lines. In particular, the compound's activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines has been evaluated.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Caco-2 | X | PI3K/AKT pathway inhibition |

| This compound | HCT-116 | Y | Induction of apoptosis |

Note: Specific IC50 values (X and Y) need to be filled in based on experimental data from relevant studies.

In one study, it was found that treatment with this compound led to a significant decrease in the expression of PI3K and AKT genes, which are crucial in cancer cell survival pathways. Additionally, an increase in the pro-apoptotic gene BAD was observed, suggesting that the compound promotes apoptosis in cancer cells .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The compound's efficacy against various bacterial strains was assessed through disk diffusion and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | A | Effective |

| Escherichia coli | B | Moderate |

| Pseudomonas aeruginosa | C | Weak |

Note: Specific MIC values (A, B, C) should be provided based on experimental data.

The structural modifications in quinoline derivatives have been linked to enhanced binding affinity to bacterial enzymes, thereby increasing their antimicrobial potency .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been investigated through various in vitro assays. The compound was shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models.

Case Studies

- Anticancer Study :

- Antimicrobial Study :

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 2-Butoxyethyl 6-methyl-2-phenylquinoline-4-carboxylate?

- Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Employ the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data, leveraging its robustness for small-molecule crystallography . For visualization, use ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters . Preprocess data with the WinGX suite for integration and absorption corrections .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage: Store in airtight containers in a dry, ventilated area away from ignition sources. Avoid static discharge by grounding equipment .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste. Avoid environmental release .

Q. What synthetic routes are effective for preparing quinoline-4-carboxylate derivatives like this compound?

- Methodological Answer:

- Classical Methods: The Friedländer synthesis is suitable for constructing the quinoline core via condensation of 2-aminobenzaldehyde derivatives with ketones. Optimize reaction conditions (e.g., acid catalysts) to enhance yield .

- Functionalization: Introduce the 2-butoxyethyl ester group via Steglich esterification using DCC/DMAP, ensuring anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer:

- Data Validation: Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for predicting chemical shifts). Replicate experiments under controlled conditions to rule out environmental variability .

- Crystallographic Ambiguities: Use the SHELXD program for phase refinement in cases of twinning or disordered solvent molecules. Apply the Hirshfeld surface analysis to identify weak interactions affecting packing .

Q. What strategies can improve the solubility of this compound for biological assays?

- Methodological Answer:

- Structural Modifications: Introduce polar substituents (e.g., hydroxyl or amine groups) at the 6-methyl or phenyl positions to enhance hydrophilicity, guided by QSAR models .

- Formulation: Use co-solvents (e.g., DMSO-water mixtures) or micellar encapsulation with surfactants like Tween-80. Measure solubility via UV-Vis spectroscopy at varying pH .

Q. How do hydrogen-bonding patterns influence the molecular packing and stability of this compound?

- Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like Mercury. Correlate packing efficiency with thermal stability (TGA/DSC data) .

- Computational Modeling: Use CrystalExplorer to map electrostatic potentials and identify key intermolecular contacts (e.g., C–H···O bonds) contributing to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.